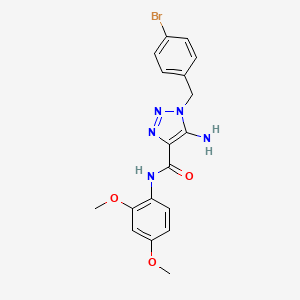

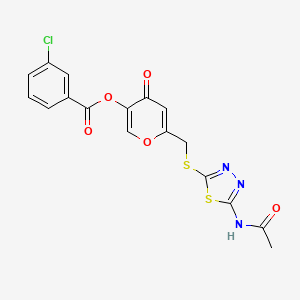

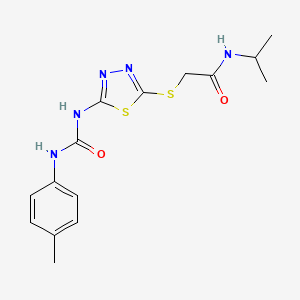

![molecular formula C14H15NO6S2 B2940752 Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 899970-84-4](/img/structure/B2940752.png)

Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photochemical Degradation of Crude Oil Components

Research on thiophene derivatives, such as benzothiophenes, has explored their photochemical degradation, which is crucial for understanding the environmental fate of crude oil components after an oil spill. For instance, the study on 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophene revealed oxidation pathways leading to sulfobenzoic acid as an ultimate degradation product, providing insights into environmental remediation strategies (Andersson & Bobinger, 1996).

Synthesis of Thiophene Derivatives

The synthesis and transformation of thiophene derivatives are of significant interest due to their applications in pharmaceuticals, agrochemicals, and materials science. For example, the development of new routes to thiophene-based compounds, such as the synthesis of tetrasubstituted thiophenes via a [3 + 2] annulation strategy, showcases the versatility of thiophene chemistry for creating complex molecules with potential applications in drug discovery and material science (Sahu et al., 2015).

Catalytic Applications

Thiophene derivatives have been explored for their catalytic applications, especially in reactions involving palladium-catalyzed direct C-H arylation. This method facilitates the selective synthesis of arylated sulfinylthiophene derivatives, which could be essential for developing new catalytic processes in organic synthesis (Jiang et al., 2018).

Material Science and Polymer Research

In material science, thiophene derivatives play a critical role in the synthesis of conjugated polymers and small molecules for organic electronics and photovoltaics. The synthesis of dimethyl 2,2'-bithiophenedicarboxylates and their structural analysis highlight the importance of thiophene derivatives in designing materials with specific electronic properties (Pomerantz et al., 2002).

Environmental and Biodegradation Studies

Thiophene derivatives are also subjects of environmental studies, particularly in understanding their biodegradation. Research on microbial metabolism of thiophene compounds, such as the oxidative desulfurization of diesel fuel, provides essential insights into environmental bioremediation techniques and the development of cleaner fuel technologies (Chica et al., 2006).

Mécanisme D'action

Target of Action

The compound contains a thiophene ring, which is a common motif in many biologically active compounds. The sulfamoyl group attached to the thiophene ring could potentially interact with various biological targets, but without specific studies, it’s hard to identify the exact targets .

Mode of Action

The mode of action would depend on the specific biological target of the compound. Generally, the compound could interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Without specific studies, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain a thiophene ring are involved in a wide range of biochemical pathways .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .

Result of Action

The result of the compound’s action would depend on its specific biological target and mode of action. It could potentially lead to a change in cellular function, but without specific studies, it’s hard to say what these changes might be .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6S2/c1-19-10-6-9(7-11(8-10)20-2)15-23(17,18)12-4-5-22-13(12)14(16)21-3/h4-8,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCNAVYITIFCCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

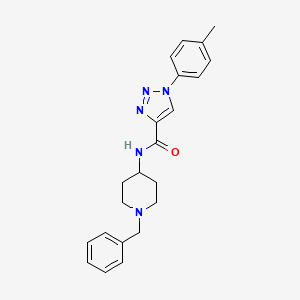

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2940675.png)

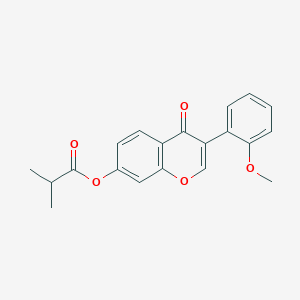

![8-(3-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2940678.png)

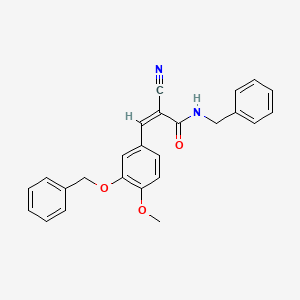

![Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate](/img/structure/B2940684.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2940692.png)